6-Bromo-1,3-benzodioxole-5-thiol

Description

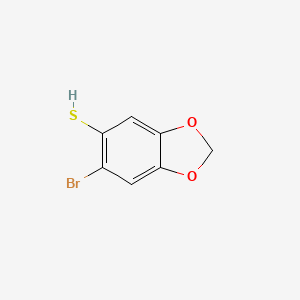

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1,3-benzodioxole-5-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2S/c8-4-1-5-6(2-7(4)11)10-3-9-5/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROYSBWSJYGXIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC(=C(C=C2O1)Br)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 6-Bromo-1,3-benzodioxole-5-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 6-bromo-1,3-benzodioxole-5-thiol, a molecule of interest for various research and development applications. The synthesis is presented as a multi-step process, commencing from the commercially available 5-bromo-1,3-benzodioxole. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes graphical representations of the synthesis pathway and experimental workflows.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a three-step sequence involving nitration, reduction, and a diazotization-thiolation reaction. This pathway was devised based on established organic chemistry principles and analogous procedures found in the literature.

Experimental Protocols and Data

This section outlines the detailed experimental procedures for each step of the synthesis. All quantitative data, including reactant quantities, yields, and physical properties, are summarized in the accompanying tables.

Step 1: Nitration of 5-Bromo-1,3-benzodioxole

The initial step involves the regioselective nitration of 5-bromo-1,3-benzodioxole to yield 5-bromo-6-nitro-1,3-benzodioxole. The nitro group is directed to the 6-position due to the ortho,para-directing effect of the dioxole ring, with the position para to the bromine being sterically hindered.

Experimental Protocol:

A solution of 5-bromo-1,3-benzodioxole in a suitable solvent, such as glacial acetic acid, is cooled in an ice bath. A nitrating mixture, typically consisting of nitric acid in a co-solvent like acetic acid, is added dropwise while maintaining a low temperature to control the reaction rate and minimize side product formation. After the addition is complete, the reaction mixture is allowed to stir at room temperature to ensure complete conversion. The product is then isolated by precipitation in water, followed by filtration, washing, and recrystallization to afford pure 5-bromo-6-nitro-1,3-benzodioxole.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Yield (%) | Melting Point (°C) | Reference |

| 5-Bromo-1,3-benzodioxole | C₇H₅BrO₂ | 201.02 | Starting Material | - | - | [1] |

| Nitric Acid | HNO₃ | 63.01 | Excess | - | - | [2] |

| 5-Bromo-6-nitro-1,3-benzodioxole | C₇H₄BrNO₄ | 246.02 | Product | High (by analogy) | 89 |

Step 2: Reduction of 5-Bromo-6-nitro-1,3-benzodioxole

The nitro group of 5-bromo-6-nitro-1,3-benzodioxole is then reduced to an amine to yield 6-bromo-1,3-benzodioxole-5-amine. This is a standard transformation that can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Experimental Protocol:

5-bromo-6-nitro-1,3-benzodioxole is dissolved in a suitable solvent like ethanol or ethyl acetate. A reducing agent, for instance, an excess of tin(II) chloride dihydrate, is added, followed by the addition of concentrated hydrochloric acid. The mixture is heated under reflux until the reaction is complete, as monitored by thin-layer chromatography. After cooling, the reaction mixture is basified to precipitate the tin salts, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield 6-bromo-1,3-benzodioxole-5-amine.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Yield (%) | Physical State | Reference |

| 5-Bromo-6-nitro-1,3-benzodioxole | C₇H₄BrNO₄ | 246.02 | Starting Material | - | Solid | |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | Excess | - | Solid | (Standard Procedure) |

| 6-Bromo-1,3-benzodioxole-5-amine | C₇H₆BrNO₂ | 216.03 | Product | High (expected) | Solid | (Predicted) |

Step 3: Diazotization and Conversion to Thiol

The final step involves the conversion of the amino group of 6-bromo-1,3-benzodioxole-5-amine into a thiol group. This is accomplished via a Sandmeyer-type reaction, where the amine is first converted to a diazonium salt, which is then reacted with a sulfur nucleophile, such as potassium ethyl xanthate. Subsequent hydrolysis of the resulting xanthate yields the desired thiol.

Experimental Protocol:

6-bromo-1,3-benzodioxole-5-amine is dissolved in an aqueous acidic solution, typically hydrochloric acid, and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This cold diazonium salt solution is then added to a solution of potassium ethyl xanthate in water, maintained at a slightly elevated temperature (e.g., 40-50 °C). After the decomposition of the intermediate is complete, the resulting xanthate is extracted. The crude xanthate is then hydrolyzed by heating with a strong base, such as sodium hydroxide in ethanol. Acidification of the reaction mixture liberates the final product, this compound, which can be purified by distillation or chromatography.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Yield (%) | Physical State | Reference |

| 6-Bromo-1,3-benzodioxole-5-amine | C₇H₆BrNO₂ | 216.03 | Starting Material | - | Solid | (Predicted) |

| Sodium Nitrite | NaNO₂ | 69.00 | Stoichiometric | - | Solid | [3] |

| Potassium Ethyl Xanthate | C₃H₅KOS₂ | 160.30 | Stoichiometric | - | Solid | [3] |

| This compound | C₇H₅BrO₂S | 233.08 | Product | Moderate (expected) | (Predicted) | (Target) |

Visual Representations

The following diagrams illustrate the overall synthetic pathway and a generalized experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Spectroscopic Data for 6-Bromo-1,3-benzodioxole-5-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-Bromo-1,3-benzodioxole-5-thiol. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route and presents predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds. Detailed experimental protocols for the proposed synthesis and general spectroscopic analysis are also provided to guide researchers in the preparation and characterization of this compound.

Introduction

This compound is a halogenated aromatic thiol derivative of the 1,3-benzodioxole (also known as methylenedioxyphenylene) scaffold. This core structure is present in numerous natural products and synthetic compounds with diverse biological activities. The introduction of a bromine atom and a thiol group at specific positions on the benzodioxole ring is anticipated to modulate its physicochemical properties and biological activity, making it a molecule of interest for medicinal chemistry and drug development. This guide aims to provide a detailed spectroscopic profile of this compound to aid in its synthesis, identification, and further investigation. Although the compound is listed with CAS number 5279-45-8, publicly available experimental spectroscopic data is scarce[1].

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from the commercially available 1,3-benzodioxole-5-carbaldehyde (piperonal). The synthesis involves the bromination of the aromatic ring followed by the conversion of a suitable functional group to a thiol.

Caption: Proposed synthetic pathway for this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds, including 1,3-benzodioxole and other substituted aromatic thiols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1 - 7.3 | s | 1H | Ar-H |

| ~6.8 - 7.0 | s | 1H | Ar-H |

| ~6.0 | s | 2H | O-CH₂-O |

| ~3.5 - 4.5 | s (broad) | 1H | S-H |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~148 - 150 | Ar-C-O |

| ~146 - 148 | Ar-C-O |

| ~120 - 125 | Ar-C-S |

| ~115 - 120 | Ar-C-Br |

| ~110 - 115 | Ar-C-H |

| ~108 - 112 | Ar-C-H |

| ~102 | O-CH₂-O |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2550 - 2600 | Weak | S-H stretch |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2900 | Medium | Aliphatic C-H stretch (from O-CH₂-O) |

| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch |

| ~1040 | Strong | Symmetric C-O-C stretch |

| ~700 - 550 | Medium | C-Br stretch |

| ~930 | Medium | O-CH₂-O bend |

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 234/236 | High | [M]⁺ (Molecular ion) |

| 201/203 | Medium | [M - SH]⁺ |

| 155 | Medium | [M - Br]⁺ |

| 122 | Medium | [M - Br - SH]⁺ |

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a general guideline and may require optimization.

-

Bromination of 1,3-benzodioxole-5-carbaldehyde:

-

Dissolve 1,3-benzodioxole-5-carbaldehyde in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Slowly add an equimolar amount of bromine, dissolved in the same solvent, to the solution at a controlled temperature (e.g., 0-5 °C).

-

Stir the reaction mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product into an organic solvent.

-

Purify the resulting 6-Bromo-1,3-benzodioxole-5-carbaldehyde by recrystallization or column chromatography.

-

-

Conversion to Thiol:

-

Method A: Reduction of the corresponding sulfonyl chloride.

-

Convert the aldehyde to a sulfonic acid via oxidation, followed by treatment with a chlorinating agent (e.g., thionyl chloride) to form the sulfonyl chloride.

-

Reduce the sulfonyl chloride using a suitable reducing agent like zinc dust in an acidic medium or lithium aluminum hydride to yield the thiol.

-

-

Method B: Via a thiocyanate and subsequent hydrolysis.

-

The bromo-aldehyde can be converted to an amine via reductive amination, followed by a Sandmeyer-type reaction to introduce a thiocyanate group.

-

Hydrolysis of the thiocyanate will yield the desired thiol.

-

-

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

General Spectroscopic Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a KBr pellet, a thin film, or in a suitable solvent.

-

Mass Spectrometry: Mass spectra would be acquired using a mass spectrometer, for instance, with electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile for this compound. The presented data, derived from the analysis of analogous structures, offers a valuable resource for researchers interested in the synthesis and characterization of this compound. The proposed synthetic route and general experimental protocols are intended to facilitate its preparation and subsequent investigation for potential applications in drug discovery and materials science. Experimental verification of the data presented herein is highly encouraged.

References

An In-depth Technical Guide on 6-Bromo-1,3-benzodioxole-5-thiol and Related Compounds

This technical guide provides a comprehensive overview of the available chemical and physical data for 6-Bromo-1,3-benzodioxole-5-thiol. Due to the limited publicly available information on this specific thiol, this guide also includes a detailed analysis of the closely related and more extensively studied compound, 6-Bromo-1,3-benzodioxole-5-carboxaldehyde, to provide valuable context for researchers, scientists, and drug development professionals.

This compound: Identifiers and Properties

Data for this compound is sparse in publicly accessible scientific literature and databases. The primary available identifiers are its CAS number and a known synonym.

| Identifier | Value | Source |

| CAS Number | 5279-45-8 | [1] |

| Synonym | 6-bromo-1,3-dioxaindane-5-thiol | [1] |

6-Bromo-1,3-benzodioxole-5-carboxaldehyde: A Well-Characterized Analogue

In contrast to the thiol, 6-Bromo-1,3-benzodioxole-5-carboxaldehyde is a well-documented compound. Its properties provide insight into the chemical nature of the 6-bromo-1,3-benzodioxole scaffold.

Identifiers and Physical Properties

A summary of the key identifiers and physical properties for 6-Bromo-1,3-benzodioxole-5-carboxaldehyde is presented below.

| Identifier | Value |

| CAS Number | 15930-53-7 |

| IUPAC Name | 6-bromo-1,3-benzodioxole-5-carbaldehyde |

| Molecular Formula | C₈H₅BrO₃ |

| Molecular Weight | 229.03 g/mol |

| Canonical SMILES | C1=C(C=C2C(=C1Br)OCO2)C=O |

| Appearance | Solid |

| Melting Point | 128-132 °C |

Experimental Protocols: Synthesis

The synthesis of 6-Bromo-1,3-benzodioxole-5-carboxaldehyde is typically achieved through the direct bromination of its precursor, 1,3-benzodioxole-5-carboxaldehyde (piperonal).

General Bromination Protocol: A solution of 1,3-benzodioxole-5-carboxaldehyde in a suitable inert solvent, such as acetic acid or a chlorinated solvent, is treated with a brominating agent, such as elemental bromine or N-bromosuccinimide (NBS). The reaction is typically carried out at or below room temperature to control selectivity and minimize side reactions. Upon completion, the reaction mixture is worked up by quenching any excess bromine, followed by extraction and purification of the product, usually by recrystallization.

Potential Synthetic Pathway for Aryl Thiols

While a specific experimental protocol for the synthesis of this compound is not available, a general and plausible synthetic route for the preparation of aryl thiols from aryl bromides involves a metal-catalyzed coupling reaction with a sulfur source, followed by reduction. This common transformation in organic synthesis provides a hypothetical pathway for obtaining the target compound.

Hypothetical synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or involvement in signaling pathways of this compound. However, the 1,3-benzodioxole moiety is a known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antihypertensive effects.[2] The introduction of a thiol group could potentially lead to novel biological activities, making this compound an interesting candidate for further investigation in drug discovery programs.

Conclusion

This compound is a chemical entity with limited available data, presenting an opportunity for further research and characterization. This guide has summarized the known identifiers for this compound and provided a detailed overview of its closely related and well-documented analogue, 6-Bromo-1,3-benzodioxole-5-carboxaldehyde. The outlined hypothetical synthetic pathway offers a starting point for the potential chemical synthesis of the target thiol. Future studies are warranted to fully elucidate the chemical, physical, and biological properties of this compound, which may hold promise for applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 6-Bromo-1,3-benzodioxole-5-thiol

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 6-Bromo-1,3-benzodioxole-5-thiol is not extensively documented in publicly available scientific literature. This guide has been compiled by integrating data from structurally related compounds and established principles of organic chemistry. A single commercial source lists a CAS number for this compound (5279-45-8), suggesting its synthesis is possible, though not widely reported.

Molecular Structure and Identification

This compound is a polysubstituted aromatic heterocyclic compound. The core structure is a 1,3-benzodioxole ring, which consists of a benzene ring fused to a five-membered dioxole ring. This core is substituted with a bromine atom at the 6-position and a thiol (-SH) group at the 5-position.

Structural Identifiers

Due to the limited public data for this compound, some identifiers are inferred from the known structure of related compounds like 6-Bromo-1,3-benzodioxole-5-carboxaldehyde.

| Identifier | Value | Source |

| CAS Number | 5279-45-8 | [1] |

| Molecular Formula | C₇H₅BrO₂S | Inferred |

| Molecular Weight | 233.08 g/mol | Calculated |

| Canonical SMILES | C1=C(C2=C(C=C1Br)OCO2)S | Inferred |

| InChI Key | Not available | - |

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on the known properties of aryl thiols and brominated aromatic compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | Likely a solid at room temperature. | Similar substituted benzodioxoles are solids. |

| Odor | Pungent, disagreeable odor. | Characteristic of low-molecular-weight thiols.[2] |

| Acidity (pKa) | More acidic than the corresponding phenol. | Thiols are generally more acidic than alcohols due to the larger size and greater polarizability of the sulfur atom, which stabilizes the thiolate anion.[3][4] |

| Boiling Point | Lower than the corresponding alcohol. | Thiols exhibit weaker hydrogen bonding than alcohols.[2][5] |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | The aromatic ring and bromine atom contribute to its lipophilicity. |

Conformational Analysis

The conformation of this compound is largely dictated by the planar benzodioxole ring system. The five-membered dioxole ring is nearly planar. The primary conformational flexibility arises from the rotation of the thiol group around the C-S bond.

The orientation of the S-H bond relative to the aromatic ring will be influenced by steric and electronic factors. The presence of the adjacent bromine atom may lead to a preferred orientation to minimize steric hindrance. Computational modeling would be required to determine the most stable conformer and the rotational energy barrier of the thiol group. Studies on substituted benzodioxans suggest that the heterocyclic ring can exist in rapidly inverting half-chair conformations, though the dioxole ring in this compound is less flexible.[6]

Experimental Protocols

While specific experimental protocols for this compound are not available in the reviewed literature, a plausible synthetic route can be proposed based on standard organic chemistry reactions.

Proposed Synthesis of this compound

A potential synthetic pathway could involve the bromination of a suitable 1,3-benzodioxole precursor, followed by the introduction of the thiol group. One common method for synthesizing aryl thiols is through the reduction of a sulfonyl chloride or via a Newman-Kwart rearrangement.

A logical starting material would be 6-Bromo-1,3-benzodioxole. The introduction of the thiol group at the 5-position could be challenging and may require a multi-step process, potentially involving lithiation and reaction with a sulfur electrophile.

Another approach could be the direct bromination of 1,3-benzodioxole-5-thiol, though this might lead to a mixture of products. The direct bromination of 1,3-benzodioxole-5-carboxaldehyde has been reported.[7] A similar strategy could potentially be adapted.

Below is a conceptual workflow for a possible synthetic approach.

Caption: A possible multi-step synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are absent from the current literature. However, the 1,3-benzodioxole scaffold is present in numerous bioactive molecules, and brominated aromatic compounds also exhibit a range of biological effects.

Derivatives of 1,3-benzodioxole have been investigated for various therapeutic applications, including:

-

Antitumor activity: Some benzodioxole derivatives have shown potential in cancer treatment by inhibiting enzymes and promoting apoptosis.[8]

-

Anti-inflammatory effects: Certain benzodioxole compounds have demonstrated anti-inflammatory properties, with some showing better selectivity for COX-2 over COX-1 compared to existing drugs.[9][10]

-

Antimicrobial and antiviral properties: Bromophenols, which share structural similarities, have been found to possess antimicrobial and antiviral activities.[11] The presence of bromine in such molecules can enhance their biological activity.[11]

Given these precedents, this compound could be a candidate for investigation in these areas. The thiol group is also significant as it can interact with biological systems, for instance, by forming disulfide bonds with cysteine residues in proteins.

The logical relationship for investigating the potential of this compound is outlined below.

Caption: Logical flow from structural features to potential biological targets.

Conclusion

This compound represents an under-explored area of chemical space. Based on the analysis of its structural components, it is predicted to be a reactive, odorous solid with potential for interesting biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial research. The synthesis of this compound is feasible through established organic chemistry methodologies. Further experimental and computational studies are warranted to fully characterize its molecular conformation, reactivity, and therapeutic potential.

References

- 1. This compound – CAS n.: 5279-45-8 – EC n.: — Product Code: 130302760137 – Actim [actim.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 5. Thiol - Wikipedia [en.wikipedia.org]

- 6. The conformational analysis of saturated heterocycles. Part XXVI. 2-Substituted benzodioxans - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 9. Synthesis and Biological Evaluation of Benzodioxol Derivatives as Cyclooxygenase Inhibitors | Semantic Scholar [semanticscholar.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of the Thiol Group in 6-Bromo-1,3-benzodioxole-5-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted reactivity of the thiol group in 6-Bromo-1,3-benzodioxole-5-thiol. Due to the limited availability of direct experimental data for this specific compound, this document extrapolates its chemical behavior based on the well-established reactivity of analogous thiophenols and the electronic properties of the 1,3-benzodioxole scaffold. The guide covers key reactions such as S-alkylation, oxidation to disulfides, and potential engagement in metal-catalyzed cross-coupling reactions. Detailed hypothetical experimental protocols, expected reactivity trends, and structured data tables are provided to support researchers in designing synthetic routes and developing novel applications for this compound, particularly in the field of medicinal chemistry.

Introduction

This compound is a halogenated aromatic thiol that holds potential as a versatile building block in organic synthesis and drug discovery. The 1,3-benzodioxole moiety is a common scaffold in numerous biologically active compounds, contributing to their interaction with various biological targets. The presence of a nucleophilic thiol group and a bromine atom offers multiple avenues for chemical modification, making this molecule an attractive starting material for the synthesis of diverse derivatives. This guide focuses on the chemical reactivity of the thiol group, providing a predictive framework for its behavior in common organic transformations.

Predicted Reactivity of the Thiol Group

The reactivity of the thiol group in this compound is primarily governed by the nucleophilicity of the sulfur atom. This is influenced by the electronic effects of the fused aromatic ring system, which includes the electron-donating 1,3-benzodioxole group and the electron-withdrawing bromine atom.

Acidity and Thiolate Formation

Aromatic thiols are generally more acidic than their aliphatic counterparts. The thiol proton of this compound is expected to be readily abstracted by a base to form the corresponding thiolate anion. This thiolate is a potent nucleophile and is the key reactive species in many of the reactions discussed below.

Caption: Formation of the nucleophilic thiolate.

S-Alkylation

The thiolate derived from this compound is expected to readily undergo S-alkylation with various electrophiles, such as alkyl halides and tosylates, to form thioethers. This is a fundamental and high-yielding reaction for this class of compounds.

Caption: A typical experimental workflow for S-alkylation.

Oxidation to Disulfides

Thiols are susceptible to oxidation, and this compound is expected to be readily oxidized to the corresponding disulfide under mild oxidizing conditions. Common oxidizing agents for this transformation include iodine, hydrogen peroxide, or even atmospheric oxygen, often catalyzed by a base.

Caption: Oxidation of the thiol to a disulfide.

Quantitative Data Summary (Predicted)

The following table summarizes the predicted outcomes for key reactions of this compound based on analogous systems. The yields are estimates and will be dependent on the specific reaction conditions and substrates used.

| Reaction Type | Reagents | Product Type | Predicted Yield (%) |

| S-Alkylation | Alkyl Halide, Base | Thioether | > 90 |

| S-Arylation | Aryl Halide, Catalyst | Diaryl Sulfide | 70 - 90 |

| Michael Addition | α,β-Unsaturated Carbonyl | Thioether Adduct | 80 - 95 |

| Oxidation | I2, Base | Disulfide | > 95 |

Detailed Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for key reactions. These should serve as a starting point for experimental design and will likely require optimization.

General Procedure for S-Alkylation

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as potassium carbonate (1.5 eq).

-

Thiolate Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate.

-

Addition of Electrophile: Add the desired alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature. Gentle heating (40-60 °C) can be applied to accelerate the reaction if necessary.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

General Procedure for Oxidation to Disulfide

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (0.2 M).

-

Addition of Oxidant: Add a solution of iodine (0.6 eq) in the same solvent dropwise to the thiol solution at room temperature with stirring. A catalytic amount of a base like triethylamine can be added to accelerate the reaction.

-

Reaction Monitoring: The reaction is typically rapid and can be monitored by the disappearance of the iodine color and by TLC.

-

Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting disulfide is often pure enough for subsequent use, but can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Development

The thiol group of this compound serves as a key functional handle for the introduction of this scaffold into more complex molecules. The resulting thioether and disulfide derivatives can be screened for a wide range of biological activities. The bromine atom provides a site for further functionalization, for instance, through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), allowing for the synthesis of a diverse library of compounds for drug discovery programs. The benzodioxole moiety is a known pharmacophore in many centrally acting agents, and derivatives of this thiol could be explored for their potential as novel therapeutics.

Conclusion

While direct experimental data on the reactivity of this compound is scarce, a robust understanding of its chemical behavior can be inferred from the well-established chemistry of related thiophenols and benzodioxoles. The thiol group is predicted to be a highly versatile functional group, readily undergoing S-alkylation and oxidation. This guide provides a foundational understanding and practical, albeit hypothetical, protocols to aid researchers in the utilization of this promising building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further experimental validation of the reactivity profiles outlined herein is encouraged to fully elucidate the chemical space accessible from this compound.

An In-depth Technical Guide to the Potential Derivatives of 6-Bromo-1,3-benzodioxole-5-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and potential derivatization of 6-Bromo-1,3-benzodioxole-5-thiol, a versatile scaffold for the development of novel therapeutic agents. The unique structural features of the benzodioxole ring system, coupled with the reactivity of the thiol group, offer a rich platform for chemical exploration and the generation of diverse molecular entities with potential pharmacological activities.[1][2] This document outlines a proposed synthetic pathway to the core compound and details experimental protocols for the synthesis of key derivative classes, including thioethers, disulfides, and thioesters. Additionally, it explores the potential biological activities and signaling pathways that may be modulated by these novel compounds, drawing on the known pharmacology of the broader 1,3-benzodioxole class of molecules.[1][2][3][4][5][6]

Synthesis of the Core Compound: this compound

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Baeyer-Villiger Oxidation of 6-Bromopiperonal to 6-Bromo-1,3-benzodioxol-5-yl formate

The Baeyer-Villiger oxidation converts the aldehyde group of 6-bromopiperonal into a formate ester.[9][10][11]

-

Reagents: 6-Bromopiperonal, meta-chloroperoxybenzoic acid (m-CPBA) or other suitable peroxy acid, dichloromethane (DCM) as solvent.

-

Procedure: To a solution of 6-bromopiperonal in DCM, an equimolar amount of m-CPBA is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 6-Bromo-1,3-benzodioxol-5-yl formate, can be purified by column chromatography.

Step 2: Hydrolysis of 6-Bromo-1,3-benzodioxol-5-yl formate to 6-Bromo-1,3-benzodioxol-5-ol

The formate ester is hydrolyzed to the corresponding phenol.

-

Reagents: 6-Bromo-1,3-benzodioxol-5-yl formate, sodium hydroxide (NaOH) or potassium hydroxide (KOH), methanol or ethanol, water.

-

Procedure: The formate ester is dissolved in a mixture of methanol and aqueous NaOH solution. The mixture is heated to reflux and the reaction progress is monitored by TLC. After completion, the mixture is cooled, and the alcohol is removed under reduced pressure. The aqueous residue is acidified with a dilute acid (e.g., HCl) to precipitate the phenol. The solid is collected by filtration, washed with water, and dried to yield 6-Bromo-1,3-benzodioxol-5-ol.

Step 3: Newman-Kwart Rearrangement and Hydrolysis to this compound

This two-part step introduces the thiol functionality.

-

Part A: Synthesis of O-(6-Bromo-1,3-benzodioxol-5-yl) dimethylthiocarbamate: The phenol is converted to a thiocarbamate.

-

Reagents: 6-Bromo-1,3-benzodioxol-5-ol, dimethylthiocarbamoyl chloride, a base (e.g., sodium hydride or potassium carbonate), and an aprotic solvent (e.g., DMF or THF).

-

Procedure: To a solution of the phenol in the chosen solvent, the base is added, followed by the dropwise addition of dimethylthiocarbamoyl chloride at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the O-aryl thiocarbamate.

-

-

Part B: Thermal Rearrangement and Hydrolysis: The thiocarbamate is rearranged to an S-aryl thiocarbamate and then hydrolyzed.

-

Reagents: O-(6-Bromo-1,3-benzodioxol-5-yl) dimethylthiocarbamate, high-boiling solvent (e.g., diphenyl ether), NaOH or KOH.

-

Procedure: The O-aryl thiocarbamate is heated in a high-boiling solvent to induce the thermal Newman-Kwart rearrangement to the S-aryl isomer. The reaction progress is monitored by TLC. Once the rearrangement is complete, the reaction mixture is cooled and subjected to basic hydrolysis (e.g., refluxing with aqueous alcoholic NaOH) to cleave the thiocarbamate and yield the desired this compound. Acidification of the reaction mixture will yield the thiol, which can be extracted and purified.

-

Potential Derivatives of this compound

The thiol group is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Key classes of derivatives include thioethers, disulfides, and thioesters.

Thioether Derivatives

Thioethers are a common class of sulfur-containing compounds with a range of biological activities.[12] They can be readily synthesized from thiols via alkylation.

-

Reagents: this compound, an appropriate alkyl halide (e.g., methyl iodide, benzyl bromide), a base (e.g., potassium carbonate or sodium hydride), and a solvent (e.g., acetone, DMF, or THF).[13][14]

-

Procedure: To a solution of this compound in the chosen solvent, the base is added, followed by the alkyl halide. The reaction mixture is stirred at room temperature or heated as necessary, with progress monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude thioether can be purified by column chromatography.

| Derivative Class | General Structure | Potential Reagents (R-X) | Potential Biological Activities |

| Thioethers | 6-Br-Benzodioxole-S-R | Methyl iodide, Ethyl bromide, Benzyl chloride, Propargyl bromide | Anticancer, Antimicrobial, Anti-inflammatory[12] |

Disulfide Derivatives

Disulfides can be formed through the oxidation of thiols. Symmetrical disulfides result from the coupling of two molecules of the same thiol, while unsymmetrical disulfides can be synthesized by reacting a thiol with a sulfenyl chloride or other activated thiol derivative.

-

Reagents: this compound, an oxidizing agent (e.g., iodine, hydrogen peroxide, or air), and a suitable solvent (e.g., ethanol, water, or DMF).[15][16][17][18]

-

Procedure: A solution of this compound in a suitable solvent is treated with the oxidizing agent. For air oxidation, the solution can be stirred in the presence of a base like triethylamine.[17] The reaction progress is monitored by TLC. Once the starting thiol is consumed, the disulfide product can be isolated by extraction and purified by crystallization or column chromatography.

| Derivative Class | General Structure | Potential Reagents | Potential Biological Activities |

| Disulfides | 6-Br-Benzodioxole-S-S-Benzodioxole-6-Br | I2, H2O2, Air/Base | Anticancer, Enzyme inhibition |

Thioester Derivatives

Thioesters are another important class of sulfur-containing compounds, which can be prepared by the acylation of thiols.

-

Reagents: this compound, an acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid with a coupling agent like DCC), a base (e.g., pyridine or triethylamine), and a solvent (e.g., DCM or THF).[19]

-

Procedure: To a solution of the thiol and the base in the chosen solvent, the acylating agent is added dropwise at 0 °C. The reaction is then stirred at room temperature until completion (monitored by TLC). The reaction mixture is worked up by washing with water and brine, and the organic layer is dried and concentrated. The resulting thioester can be purified by column chromatography.

| Derivative Class | General Structure | Potential Reagents (R-COCl) | Potential Biological Activities |

| Thioesters | 6-Br-Benzodioxole-S-CO-R | Acetyl chloride, Benzoyl chloride, Propionyl chloride | Enzyme inhibitors, Antimicrobial |

Potential Biological Activities and Signaling Pathways

Derivatives of 1,3-benzodioxole are known to exhibit a wide range of biological activities, including anti-tumor, anti-hyperlipidemia, and antioxidant effects.[2] The introduction of a sulfur-containing moiety can further modulate the pharmacological profile of these compounds.

Potential Signaling Pathways

Based on the known activities of benzodioxole derivatives, the following signaling pathways represent potential targets for derivatives of this compound:

-

Cyclooxygenase (COX) Inhibition: Some benzodioxole derivatives have been shown to inhibit COX-1 and COX-2 enzymes, which are key players in the inflammatory pathway.[1] This suggests potential applications as anti-inflammatory agents.

-

Auxin Receptor Agonism: Certain N-(benzo[d][1][15]dioxol-5-yl)-2-(one-benzylthio) acetamides have been identified as potent auxin receptor agonists, promoting root growth.[20] This indicates a potential for agricultural applications.

-

Anticancer Mechanisms: Benzodioxole derivatives have been reported to exert anticancer effects through various mechanisms, including the inhibition of the thioredoxin system, induction of oxidative stress, and promotion of apoptosis.[2][4] The presence of a thiol or thioether group could further enhance these activities.

Caption: Synthetic pathway and potential applications of derivatives.

Caption: General experimental workflow for synthesis and evaluation.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel small molecules with potential therapeutic and agrochemical applications. The synthetic pathways and derivatization strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this core structure. Further investigation into the biological activities of these novel derivatives is warranted to fully elucidate their potential in drug discovery and development. The diverse pharmacological profile of the broader benzodioxole class suggests that these new sulfur-containing analogues could yield compounds with significant and selective biological effects.

References

- 1. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 6-溴-1,3-苯并二氧杂环戊二烯-5-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- | C8H5BrO3 | CID 95062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 11. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jmaterenvironsci.com [jmaterenvironsci.com]

- 14. researchgate.net [researchgate.net]

- 15. Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Disulfide synthesis by S-S coupling [organic-chemistry.org]

- 17. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 20. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

An In-depth Technical Guide to the Proposed Synthesis of 6-Bromo-1,3-benzodioxole-5-thiol

Audience: Researchers, scientists, and drug development professionals.

Introduction and Background

6-Bromo-1,3-benzodioxole-5-thiol is a halogenated aromatic thiol derivative of the 1,3-benzodioxole (also known as methylenedioxyphenyl) scaffold. This core structure is prevalent in numerous natural products and pharmacologically active molecules. The introduction of a thiol group provides a versatile handle for further chemical modifications, making it a potentially valuable building block in medicinal chemistry and materials science. The bromine atom on the aromatic ring also offers a site for cross-coupling reactions, further enhancing its synthetic utility.

To date, the specific discovery and a detailed historical account of this compound have not been documented in peer-reviewed journals or patents. This guide outlines a plausible and chemically sound synthetic route to this compound, starting from the commercially available 6-Bromo-1,3-benzodioxole-5-carboxaldehyde.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process commencing with 6-Bromo-1,3-benzodioxole-5-carboxaldehyde. The key transformations include a Baeyer-Villiger oxidation to form the corresponding phenol, followed by a Newman-Kwart rearrangement to introduce the thiol functionality, and concluding with the hydrolysis of the intermediate S-aryl thiocarbamate.

Caption: Proposed synthetic pathway to this compound.

Experimental Protocols and Data

The Baeyer-Villiger oxidation of aromatic aldehydes to their corresponding phenols (via a formate ester intermediate) is a well-established transformation.[1][2][3] Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this purpose.[4]

Experimental Protocol (Representative):

To a solution of 6-Bromo-1,3-benzodioxole-5-carboxaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) is added a solution of m-CPBA (1.1-1.5 eq) in CH₂Cl₂ dropwise at 0 °C. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The intermediate formate ester is typically hydrolyzed in situ or by subsequent treatment with a base (e.g., NaOH in methanol/water) to yield the desired phenol, 6-bromo-1,3-benzodioxol-5-ol.

Table 1: Representative Data for Baeyer-Villiger Oxidation of Substituted Benzaldehydes

| Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Methoxybenzaldehyde | m-CPBA | CH₂Cl₂ | RT | 2 | 95 | Analogous Reaction |

| 4-Nitrobenzaldehyde | H₂O₂/SeO₂ | Dioxane | 100 | 12 | 85 | Analogous Reaction |

| 2-Fluorobenzaldehyde | HAPMO | Phosphate Buffer | RT | 1 | >99 | [5] |

Note: HAPMO (4-hydroxyacetophenone monooxygenase) is an enzymatic catalyst for this transformation.[5]

The Newman-Kwart rearrangement is a powerful method for converting phenols to thiophenols.[6][7][8] The process involves two stages: the formation of an O-aryl thiocarbamate and its subsequent thermal or catalyzed rearrangement to the S-aryl isomer.

2a. Formation of O-(6-Bromo-1,3-benzodioxol-5-yl) dimethylthiocarbamate

Experimental Protocol (Representative):

To a solution of 6-bromo-1,3-benzodioxol-5-ol (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is added a base such as potassium carbonate or sodium hydride at 0 °C to generate the phenoxide. N,N-Dimethylthiocarbamoyl chloride (1.1-1.2 eq) is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated to yield the O-aryl thiocarbamate.

2b. Thermal Rearrangement to S-(6-Bromo-1,3-benzodioxol-5-yl) dimethylthiocarbamate

Experimental Protocol (Representative):

The crude O-(6-Bromo-1,3-benzodioxol-5-yl) dimethylthiocarbamate is heated neat or in a high-boiling solvent (e.g., diphenyl ether) at temperatures typically ranging from 200-300 °C.[6] The progress of the rearrangement is monitored by TLC or GC-MS. Alternatively, microwave-assisted heating can significantly reduce reaction times.[9] Palladium-catalyzed or photoredox-catalyzed conditions can also be employed for a milder transformation (100 °C or room temperature, respectively).[6][10] After completion, the reaction mixture is cooled, and the product is purified by column chromatography.

Caption: Mechanism of the Newman-Kwart Rearrangement.

Table 2: Representative Conditions for the Newman-Kwart Rearrangement

| Substrate (Phenol Derivative) | Conditions | Temp (°C) | Time | Yield (%) | Reference |

| 4-Nitrophenol | Neat, Thermal | 250 | 0.5 h | 95 | Analogous Reaction |

| 4-Methoxyphenol | Diphenyl ether, Thermal | 300 | 4 h | 80 | Analogous Reaction |

| Various Phenols | Pd(tBu₃P)₂ catalyst | 100 | 1-24 h | 60-95 | [6] |

| Various Phenols | Organic Photoredox Catalyst, Blue LED | RT | 12-24 h | 50-98 | [10] |

The final step is the hydrolysis of the S-aryl thiocarbamate to the desired thiol.

Experimental Protocol (Representative):

The S-(6-Bromo-1,3-benzodioxol-5-yl) dimethylthiocarbamate is dissolved in a mixture of ethanol and water. A strong base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is refluxed until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude thiol can be purified by column chromatography or distillation.

Table 3: Representative Data for Hydrolysis of S-Aryl Thiocarbamates

| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| S-Phenyl dimethylthiocarbamate | KOH | Ethanol/H₂O | Reflux | 4 | >90 | Analogous Reaction |

| S-(4-Nitrophenyl) dimethylthiocarbamate | NaOH | Methanol/H₂O | Reflux | 2 | >95 | Analogous Reaction |

Predicted Spectroscopic Data

While experimental data for the title compound is unavailable, predicted spectroscopic characteristics can be inferred from related 1,3-benzodioxole derivatives.[11][12][13]

-

¹H NMR: Resonances for the two aromatic protons would be expected in the range of δ 6.8-7.5 ppm. The methylene protons of the dioxole ring would likely appear as a singlet around δ 6.0 ppm. The thiol proton would exhibit a broad singlet, the chemical shift of which is concentration-dependent.

-

¹³C NMR: Aromatic carbon signals would be expected in the region of δ 100-150 ppm. The methylene carbon of the dioxole ring would likely resonate around δ 101 ppm.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom.

Conclusion

Although the discovery and history of this compound remain unchronicled, a viable synthetic route can be proposed based on established organic reactions. The three-step sequence involving Baeyer-Villiger oxidation, Newman-Kwart rearrangement, and subsequent hydrolysis provides a logical and feasible approach to this novel compound from a commercially available starting material. This technical guide offers a foundational framework for researchers and drug development professionals to synthesize and explore the potential applications of this promising chemical entity. Further experimental work is required to optimize the proposed reaction conditions and fully characterize the final product.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Bayer-Villiger Oxidation of Aldehydes and Ketones , Hive Methods Discourse [chemistry.mdma.ch]

- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 4. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Newman-Kwart Rearrangement [organic-chemistry.org]

- 8. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 9. Microwave-mediated Newman–Kwart rearrangement in water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20676J [pubs.rsc.org]

- 10. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1,3-Benzodioxole(274-09-9) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

Methodological & Application

Synthesis of Novel Compounds from 6-Bromo-1,3-benzodioxole-5-thiol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from 6-Bromo-1,3-benzodioxole-5-thiol. This versatile starting material possesses two key reactive sites: a nucleophilic thiol group and a bromo-substituted aromatic ring amenable to cross-coupling reactions. These functionalities allow for a diverse range of chemical transformations, leading to the generation of novel thioethers, disulfides, biaryls, and amino-substituted benzodioxoles. Such compounds are of significant interest in medicinal chemistry and drug discovery due to the established broad biological activities of the 1,3-benzodioxole scaffold, which include anti-tumor, anti-hyperlipidemia, antioxidant, and anti-inflammatory properties.[1]

Introduction to this compound

This compound is a key building block for the synthesis of a variety of heterocyclic and substituted aromatic compounds. The presence of both a thiol and a bromo group on the benzodioxole core allows for orthogonal or sequential chemical modifications, providing a powerful platform for generating molecular diversity. The 1,3-benzodioxole moiety is a common structural feature in numerous natural products and pharmacologically active molecules.[1] Its derivatives have been investigated for a wide range of therapeutic applications, making the synthesis of new analogues a compelling area of research.

Synthetic Pathways and Experimental Protocols

This section outlines several synthetic pathways for the derivatization of this compound, complete with detailed experimental protocols.

S-Alkylation to form Thioethers

The nucleophilic thiol group can be readily alkylated to form a variety of thioethers. This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion, which then reacts with an alkyl halide.

General Protocol for S-Alkylation:

-

To a solution of this compound (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (5 mL), add a base such as potassium carbonate (K₂CO₃, 1.5 mmol) or sodium hydride (NaH, 1.2 mmol).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate.

-

Add the desired alkyl halide (1.1 mmol) to the reaction mixture.

-

Stir the reaction at room temperature or heat as required (typically 25-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water (20 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired thioether.

Table 1: Representative Data for S-Alkylation of Aryl Thiols

| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Methyl Iodide | K₂CO₃ | DMF | 25 | 2 | 95 | Adapted from general thiol alkylation protocols |

| 2 | Benzyl Bromide | NaH | THF | 25 | 4 | 92 | Adapted from general thiol alkylation protocols |

| 3 | Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | 50 | 6 | 88 | Adapted from general thiol alkylation protocols |

Oxidation to form Disulfides

The thiol group can be oxidized to form a disulfide bridge, yielding a dimeric structure. This transformation can be achieved using a variety of mild oxidizing agents.

General Protocol for Oxidation to Disulfide:

-

Dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or methanol (10 mL).

-

Add a mild oxidizing agent, such as iodine (I₂, 0.6 mmol) or hydrogen peroxide (H₂O₂, 1.1 mmol), to the solution.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Upon completion, if using iodine, wash the reaction mixture with aqueous sodium thiosulfate solution to remove excess iodine.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the disulfide.

Table 2: Representative Data for Oxidation of Aryl Thiols

| Entry | Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | I₂ | Methanol | 25 | 1 | 98 | Adapted from general thiol oxidation protocols[2] |

| 2 | H₂O₂ | DCM | 25 | 3 | 90 | Adapted from general thiol oxidation protocols[3] |

| 3 | Air (O₂) | DMF/Et₃N | 25 | 12 | >95 | Adapted from general thiol oxidation protocols[2] |

Suzuki Cross-Coupling of the Aryl Bromide

The bromo substituent on the aromatic ring is a handle for palladium-catalyzed Suzuki cross-coupling reactions, enabling the formation of a carbon-carbon bond with various aryl or vinyl boronic acids.[4] This allows for the synthesis of biaryl compounds.

General Protocol for Suzuki Cross-Coupling:

-

In a reaction vessel, combine this compound (or a protected thiol derivative) (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).

-

Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, 5 mL).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the biaryl product.

Table 3: Representative Data for Suzuki Cross-Coupling of Aryl Bromides

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 | [4] |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 80 | 8 | 92 | [5] |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 88 | [4] |

Buchwald-Hartwig Amination of the Aryl Bromide

The bromo group can also be substituted with a variety of primary or secondary amines via a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.[6][7]

General Protocol for Buchwald-Hartwig Amination:

-

To an oven-dried reaction tube, add the this compound (or a protected derivative) (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol), and a strong base (e.g., sodium tert-butoxide, NaOtBu, 1.4 mmol).

-

Evacuate and backfill the tube with an inert gas (argon or nitrogen).

-

Add the amine (1.2 mmol) and an anhydrous solvent (e.g., toluene or 1,4-dioxane, 5 mL).

-

Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography to yield the amino-substituted benzodioxole.

Table 4: Representative Data for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 24 | 90 | [8] |

| 2 | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 | 18 | 85 | Adapted from general Buchwald-Hartwig protocols[9] |

| 3 | Benzylamine | Pd₂(dba)₃/DavePhos | K₃PO₄ | Dioxane | 100 | 24 | 88 | Adapted from general Buchwald-Hartwig protocols |

Visualizing Synthetic Workflows

The following diagrams illustrate the key synthetic transformations described above.

Caption: Synthetic routes from this compound.

Potential Applications

The novel compounds synthesized from this compound are expected to exhibit a range of biological activities, given the known pharmacological profile of the benzodioxole scaffold. Potential applications for these new chemical entities include:

-

Oncology: 1,3-Benzodioxole derivatives have demonstrated anti-tumor properties by inducing apoptosis and inhibiting key enzyme systems in cancer cells.[10]

-

Metabolic Disorders: Certain derivatives have shown promise in reducing plasma lipids, suggesting potential for the development of anti-hyperlipidemia agents.[1]

-

Inflammatory Diseases: The anti-inflammatory and antioxidant properties of this class of compounds make them attractive candidates for the treatment of various inflammatory conditions.

-

Infectious Diseases: The benzodioxole nucleus is present in compounds with antimicrobial and antifungal activities.

The synthetic protocols outlined in this document provide a robust framework for the generation of libraries of novel benzodioxole derivatives for screening in these and other therapeutic areas. The logical relationship between the starting material and the potential products is depicted in the workflow below.

References

- 1. Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disulfide synthesis by S-S coupling [organic-chemistry.org]

- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Copper-Catalyzed S-Arylation of Thiols Using KF/Al2O3 [chemistry.semnan.ac.ir]

Application Notes and Protocols for 6-Bromo-1,3-benzodioxole-5-thiol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, derivatization, and potential medicinal chemistry applications of 6-Bromo-1,3-benzodioxole-5-thiol. The protocols outlined below are based on established chemical principles and evidence from related literature, offering a foundational guide for utilizing this compound in drug discovery and development.

Introduction

This compound is a specialized chemical intermediate. While direct applications of the thiol itself are not extensively documented in publicly available literature, its structural motif is present in a variety of bioactive molecules. The benzodioxole ring is a well-known pharmacophore found in numerous natural products and synthetic compounds with diverse biological activities, including anticancer, antibacterial, and insecticidal properties. The presence of a bromine atom and a thiol group offers versatile handles for chemical modification, making it a valuable building block for creating libraries of novel compounds for biological screening.

The thiol group, in particular, is a key functional group in medicinal chemistry. It can act as a nucleophile in various reactions, a hydrogen bond donor, and a ligand for metal ions in metalloenzymes. Thioethers derived from thiols are prevalent in many approved drugs and drug candidates.

Synthesis of this compound

Hypothetical Synthetic Pathway

Caption: Hypothetical synthesis of this compound.

Medicinal Chemistry Applications

The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of more complex molecules, particularly thioether derivatives. The thiol group provides a reactive site for nucleophilic substitution reactions, allowing for its conjugation to various electrophilic partners.

Synthesis of Thioether Derivatives

A key application involves the synthesis of thioether derivatives, such as the previously identified 8-((6-bromo-1,3-benzodioxol-5-yl)thio)purine derivatives. Purine analogs are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral and anticancer properties.[1][2][3]

Experimental Protocol: Synthesis of 8-((6-bromo-1,3-benzodioxol-5-yl)thio)purine Derivatives

This protocol is a generalized procedure based on common methods for the synthesis of thioether-purine conjugates.

Materials:

-

This compound

-

Appropriately substituted 8-chloro- or 8-bromopurine derivative

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Standard laboratory glassware and equipment for organic synthesis

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 8-halopurine derivative (1.0 eq) in the chosen solvent.

-

Addition of Base: Add the base (1.2 - 2.0 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Thiol: Slowly add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

-

Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.

Caption: Workflow for the synthesis of thioether derivatives.

Potential Biological Activities of Derivatives

While data on this compound itself is scarce, the biological activities of related benzodioxole and purine thioether derivatives can provide insights into its potential applications.

| Derivative Class | Potential Biological Activity | Reference |

| Benzodioxole Thiosemicarbazones | Anticancer | [4] |

| Purine Thioethers | Antiviral, Anticancer | [1][2][3] |

Conclusion

This compound represents a promising, yet underexplored, building block in medicinal chemistry. Its versatile structure allows for the synthesis of a wide range of derivatives, particularly thioethers, which have shown significant potential in various therapeutic areas. The protocols and information provided herein offer a starting point for researchers to explore the full potential of this compound in the development of novel drug candidates. Further research is warranted to fully elucidate its synthetic accessibility and the biological activities of its derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 3. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of New Benzodioxole- Based Thiosemicarbazone Derivatives as Potential Antitumor Agents [mdpi.com]

Application Notes and Protocols for 6-Bromo-1,3-benzodioxole-5-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1,3-benzodioxole-5-thiol is a functionalized heterocyclic compound featuring a benzodioxole core. The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous biologically active compounds and natural products, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antihypertensive properties.[1] The presence of both a bromine atom and a thiol group offers two distinct points for chemical modification, making it a potentially versatile building block in medicinal chemistry and materials science. The thiol group, in particular, is a key functional group in many drug compounds, known for its ability to interact with biological targets, act as an antioxidant, and chelate metals.

This document provides detailed application notes and exemplary protocols for the use of this compound as a synthetic building block. Due to the limited availability of direct literature on this specific compound (CAS No. 5279-45-8)[2], the following protocols are based on established synthetic methodologies for aryl thiols and functionalized benzodioxoles.

Potential Synthetic Applications

The strategic placement of the bromo and thiol functionalities allows for a range of synthetic transformations:

-

S-Functionalization: The thiol group is a potent nucleophile and can readily undergo S-alkylation, S-arylation, and Michael additions to introduce a wide variety of substituents. These reactions are fundamental in the synthesis of thioethers, which are prevalent in many pharmaceutical compounds.

-

Cross-Coupling Reactions: The bromine atom can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

-

Thiophene Synthesis: Aryl thiols can be utilized as precursors for the synthesis of substituted thiophene rings, which are important structural motifs in many FDA-approved drugs.[3]

-

Disulfide Formation: The thiol can be oxidized to form a disulfide bridge, a common linkage in peptides and other biologically active molecules.

Quantitative Data Summary

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Reagent | Solvent | Yield (%) | Reference Type |

| S-Alkylation | Thiophenol | Methyl Iodide | Base | - | High | General Knowledge |

| Copper-Catalyzed C-S Coupling | Aryl Thiol | Aryl Iodide | CuI | - | Good | [4] |

| Palladium-Catalyzed C-S Coupling | Thiol | Aryl Bromide | Pd(OAc)₂ / Ligand | - | High | [4] |

| Nucleophilic Aromatic Substitution (SNAr) | Thiol | Activated Aryl Halide | Base | DMF, DMAc, NMP | Good to High | [5] |

| Suzuki-Miyaura Coupling | (6-bromobenzo[d][3][4]dioxol-5-yl) derivative | Arylboronic acid | PdCl₂(PPh₃)₂ | Dioxane | 33-89 | [1] |

Experimental Protocols

The following are detailed, exemplary protocols for key synthetic transformations using this compound as a starting material.

Protocol 1: S-Alkylation to Synthesize a 6-Bromo-1,3-benzodioxol-5-yl Thioether

This protocol describes the reaction of this compound with an alkyl halide to form a thioether.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

-

Deionized water

-

Organic extraction solvent (e.g., ethyl acetate)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the thiol in the anhydrous solvent.

-

Add the base (1.2 eq) portion-wise to the solution at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of deionized water.

-

Extract the aqueous layer with the organic extraction solvent (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired thioether.

Protocol 2: Copper-Catalyzed S-Arylation (Ullmann Condensation)

This protocol outlines the coupling of this compound with an aryl halide to form a diaryl sulfide.

Materials:

-

This compound

-

Aryl iodide or aryl bromide

-

Copper(I) iodide (CuI)

-

Base (e.g., potassium carbonate, cesium carbonate)

-

High-boiling point solvent (e.g., DMF, dimethyl sulfoxide (DMSO))

-

Deionized water

-

Organic extraction solvent (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a sealable reaction vessel, combine this compound (1.0 eq), the aryl halide (1.2 eq), CuI (0.1 eq), and the base (2.0 eq).

-

Add the solvent to the vessel.

-

Seal the vessel and heat the reaction mixture to 80-120 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with deionized water and extract with the organic solvent.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired diaryl sulfide.

Protocol 3: Suzuki-Miyaura Cross-Coupling of the Bromo-Functionality

This protocol describes the palladium-catalyzed cross-coupling of the bromo-substituent of a protected this compound derivative with a boronic acid. Note: The thiol group should be protected (e.g., as a thioether) prior to this reaction to avoid interference with the catalyst.

Materials:

-

Protected this compound derivative (e.g., S-methyl derivative)

-